molecular formula C30H36N4O5 B1434655 Z-Lys-Pro-4MbNA CAS No. 74305-53-6

Z-Lys-Pro-4MbNA

Cat. No.: B1434655
CAS No.: 74305-53-6
M. Wt: 532.6 g/mol
InChI Key: FITGUNQHBCSKCG-UIOOFZCWSA-N
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Description

Z-Lys-Pro-4MbNA, also known as Z-Lys-Pro-4MβNA, is a synthetic peptide derivative. It is commonly used in biochemical research and pharmaceutical testing due to its unique properties and applications. The compound is characterized by its specific sequence of amino acids and the presence of a 4-methoxy-β-naphthylamide group, which makes it a valuable tool in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys-Pro-4MbNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the precise addition of amino acids in a controlled manner. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, making it suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Z-Lys-Pro-4MbNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Lys-Pro-4MbNA has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzymatic assays to study protease activity.

    Pharmaceutical Testing: Employed in the development and testing of new drugs, particularly in the evaluation of enzyme inhibitors.

    Molecular Biology: Utilized in the study of protein-protein interactions and signal transduction pathways.

    Medical Research: Investigated for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of Z-Lys-Pro-4MbNA involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and its cleavage by the enzyme releases the 4-methoxy-β-naphthylamide group, which can be detected using spectroscopic methods. This property makes it a valuable tool for studying enzyme kinetics and inhibitor screening .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Lys-Pro-4MbNA stands out due to its specific sequence and the presence of the 4-methoxy-β-naphthylamide group, which enhances its utility in enzymatic assays. Its unique structure allows for precise detection and measurement of protease activity, making it a preferred choice in biochemical research .

Properties

IUPAC Name

benzyl N-[(2S)-6-amino-1-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O5/c1-38-27-19-23(18-22-12-5-6-13-24(22)27)32-28(35)26-15-9-17-34(26)29(36)25(14-7-8-16-31)33-30(37)39-20-21-10-3-2-4-11-21/h2-6,10-13,18-19,25-26H,7-9,14-17,20,31H2,1H3,(H,32,35)(H,33,37)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITGUNQHBCSKCG-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74305-53-6
Record name 74305-53-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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